molecular formula C22H27N3O2 B6621187 N'-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide

N'-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide

Cat. No.: B6621187
M. Wt: 365.5 g/mol
InChI Key: CHUPHGUGVCVHIK-UHFFFAOYSA-N
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Description

N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide is a synthetic organic compound that belongs to the class of benzylpiperidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide typically involves the following steps:

    Formation of the Benzylpiperidine Core: The initial step involves the synthesis of 4-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

    Acetylation: The benzylpiperidine is then acetylated using acetic anhydride to form 2-(4-benzylpiperidin-1-yl)acetyl chloride.

    Hydrazide Formation: The final step involves the reaction of 2-(4-benzylpiperidin-1-yl)acetyl chloride with 4-methylbenzohydrazide under acidic conditions to yield N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

N'-[2-(4-benzylpiperidin-1-yl)acetyl]-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-17-7-9-20(10-8-17)22(27)24-23-21(26)16-25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUPHGUGVCVHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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